Cas no 1186608-71-8 (3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine)

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromo group at the 3-position and an amino group at the 5-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of biologically active molecules. The bromo substituent enhances reactivity for cross-coupling reactions, while the amino group offers a handle for further functionalization. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. The compound is particularly useful in the development of kinase inhibitors and other therapeutic agents targeting diverse biological pathways.
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine structure
1186608-71-8 structure
商品名:3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
CAS番号:1186608-71-8
MF:C6H5BrN4
メガワット:213.0347
MDL:MFCD13193613
CID:838744
PubChem ID:56763819

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
    • 3-bromo-2H-pyrazolo[3,4-b]pyridin-5-amine
    • TXAFYEDQYAQTFQ-UHFFFAOYSA-N
    • RP26725
    • FCH1381998
    • PB31704
    • AX8210658
    • AB0034999
    • ST24028417
    • X9264
    • 5-Amino-3-bromopyrazolo[3,4-b]pyridine
    • 1186608-71-8
    • CS-0044889
    • DS-0758
    • SY107469
    • DTXSID90718263
    • FS-2996
    • DB-366020
    • 3-Bromo-1H-pyrazolo[3 pound not4-b]pyridin-5-amine
    • SCHEMBL1593590
    • MFCD13193613
    • AKOS015836081
    • J-511801
    • MDL: MFCD13193613
    • インチ: 1S/C6H5BrN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11)
    • InChIKey: TXAFYEDQYAQTFQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C2C([H])=C(C([H])=NC2=NN1[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 211.97000
  • どういたいしつりょう: 211.96976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 67.6

じっけんとくせい

  • PSA: 67.59000
  • LogP: 1.88380

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
FS-2996-100G
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
1186608-71-8 >95%
100g
£13860.00 2025-02-08
abcr
AB438202-250 mg
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine; .
1186608-71-8
250mg
€137.00 2023-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011688-1G
3-bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
1186608-71-8 97%
1g
¥ 2,494.00 2023-03-15
TRC
B997815-100mg
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
1186608-71-8
100mg
$ 70.00 2022-06-06
TRC
B997815-500mg
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
1186608-71-8
500mg
$ 275.00 2022-06-06
Key Organics Ltd
FS-2996-25G
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
1186608-71-8 >95%
25g
£3960.00 2025-02-08
eNovation Chemicals LLC
Y1096915-1G
3-bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
1186608-71-8 97%
1g
$90 2024-07-21
abcr
AB438202-1 g
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine; .
1186608-71-8
1g
€317.30 2023-04-23
abcr
AB438202-1g
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine; .
1186608-71-8
1g
€148.90 2025-02-27
Fluorochem
077550-250mg
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
1186608-71-8 95%
250mg
£63.00 2022-03-01

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine 関連文献

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amineに関する追加情報

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine: A Comprehensive Overview

The compound 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, identified by the CAS number 1186608-71-8, is a fascinating molecule with significant potential in various fields of research and application. This compound belongs to the class of heterocyclic aromatic amines, which are widely studied for their unique chemical properties and biological activities. The structure of this compound consists of a pyrazolo[3,4-b]pyridine ring system with a bromine substituent at position 3 and an amine group at position 5. This combination of functional groups makes it a versatile molecule with promising applications in drug discovery, materials science, and organic synthesis.

Recent studies have highlighted the importance of heterocyclic compounds like 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine in the development of new pharmaceutical agents. The pyrazolo[3,4-b]pyridine scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. For instance, researchers have explored the potential of this compound as a kinase inhibitor, which could be valuable in treating diseases such as cancer and inflammatory disorders. The bromine substituent at position 3 plays a crucial role in modulating the electronic properties of the molecule, enhancing its binding affinity to specific targets.

In addition to its pharmacological applications, 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine has shown promise in materials science. Its aromaticity and conjugated system make it an ideal candidate for use in organic electronics. Recent advancements in the synthesis of this compound have focused on improving its stability and solubility, which are critical factors for its application in organic semiconductors and light-emitting diodes (OLEDs). The amine group at position 5 provides additional functionalization opportunities, enabling the incorporation of this compound into more complex molecular architectures.

The synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine involves a series of well-established organic reactions. Typically, the starting material is subjected to bromination followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The introduction of the amine group is achieved through nucleophilic substitution or reductive amination techniques. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.

One of the most exciting developments in recent years is the use of computational chemistry to predict the properties of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine. By employing density functional theory (DFT) calculations and molecular docking studies, scientists can gain insights into its electronic structure and binding interactions with biological targets. These computational tools have significantly accelerated the drug discovery process by identifying potential leads that can be further optimized for therapeutic use.

In conclusion, 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amincas no 1186608718 is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in fields such as pharmacology, materials science, and organic synthesis. As ongoing studies continue to uncover new properties and uses for this compound

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Amadis Chemical Company Limited
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清らかである:99%
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